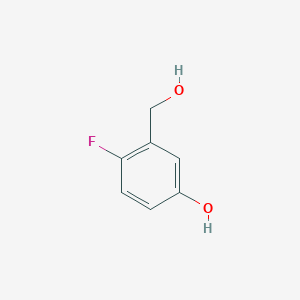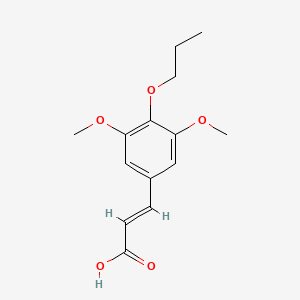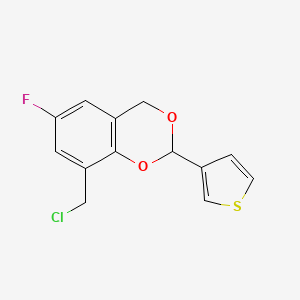
4-フルオロ-3-(ヒドロキシメチル)フェノール
概要
説明
4-Fluoro-3-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H7FO2 . It has a molecular weight of 142.13 g/mol . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 4-Fluoro-3-(hydroxymethyl)phenol is 1S/C7H7FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 . The canonical SMILES representation is C1=CC(=C(C=C1O)CO)F . For a detailed 3D structure, it would be best to refer to a chemical database like PubChem .Physical and Chemical Properties Analysis
4-Fluoro-3-(hydroxymethyl)phenol is a solid substance at room temperature . It has a molecular weight of 142.13 g/mol . The exact mass and monoisotopic mass are 142.04300762 g/mol . The compound has a topological polar surface area of 40.5 Ų .科学的研究の応用
化学的性質と保管
“4-フルオロ-3-(ヒドロキシメチル)フェノール”は、分子量142.13の固体化合物です . 乾燥した環境に2〜8℃で保管します .
安全情報
この化合物は、GHS07に分類されます . これは、皮膚への刺激と重度の眼刺激を引き起こす可能性のある、H315-H319の危険性ステートメントを持っています . 予防措置には、皮膚や目との接触を避け、保護服を使用することが含まれます .
火災時の使用
火災が発生した場合、乾燥化学薬品、二酸化炭素、またはアルコール耐性フォームを使用して消火できます .
分子イメージングにおける使用
“4-フルオロ-3-(ヒドロキシメチル)フェノール”は、新しいPET(陽電子放出断層撮影)剤の合成に使用されてきました . この薬剤は、"9-(4-[18F]フルオロ-3-(ヒドロキシメチル)ブチル)-2(フェニルチオ)-6-オキソプリン"または"[18F]FHBT"として知られており、HSV1-tkとその変異体HSV1-sr39tkのレポーター遺伝子発現を画像化するために使用されます .
遺伝子治療モニタリングにおける使用
PETトレーサー"[18F]FHBT"は、ヒトの細胞および遺伝子治療のレポーター遺伝子である単純ヘルペスウイルス1型チミジンキナーゼ(HSV1-tk)のモニタリングに使用されてきました . このトレーサーは、血液脳関門(BBB)の透過性向上に可能性を示しています .
生物学的プロセスモニタリングにおける使用
適切なレポータープローブを使用したPETを含むレポーター遺伝子ベースの分子イメージングは、特定の生物学的プロセスを監視するための非侵襲的で定量的なイメージングツールです . これは、タンパク質-タンパク質相互作用の調査、移植された細胞の運命追跡、細胞ベースの治療遺伝子送達効率および治療効果の評価に使用できます .
Safety and Hazards
作用機序
Target of Action
It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of SM cross-coupling reactions, 4-Fluoro-3-(hydroxymethyl)phenol may interact with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium
Biochemical Pathways
Given its use in sm cross-coupling reactions , it is likely that it affects pathways related to carbon–carbon bond formation.
Pharmacokinetics
Its molecular weight is 14213 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body .
Result of Action
Given its use in sm cross-coupling reactions , it is likely that it facilitates the formation of carbon–carbon bonds, which could have various effects at the molecular and cellular level depending on the specific context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-3-(hydroxymethyl)phenol. For instance, the success of SM cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially influence the action of 4-Fluoro-3-(hydroxymethyl)phenol.
生化学分析
Biochemical Properties
It is known that fluoro-phenols can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known that fluoro-phenols can have various effects on cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that fluoro-phenols can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that fluoro-phenols can have various effects over time . These can include changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that fluoro-phenols can have various effects at different dosages . These can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that fluoro-phenols can be involved in various metabolic pathways . These can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that fluoro-phenols can be transported and distributed in various ways . These can include interactions with transporters or binding proteins, as well as effects on localization or accumulation .
Subcellular Localization
It is known that fluoro-phenols can be localized to various subcellular compartments . These can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
4-fluoro-3-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGNKMOOSLLPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2401772.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2401773.png)
![2-fluoro-N-[1-methoxy-1-(4-methoxyphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2401775.png)
![5-Phenyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2401776.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2401780.png)
![4-[(2,3-Dihydro-1,4-benzodioxine-5-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2401782.png)
![3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one](/img/structure/B2401783.png)

![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2401785.png)


![N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2401792.png)

